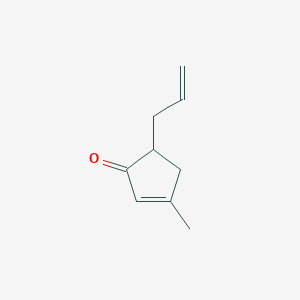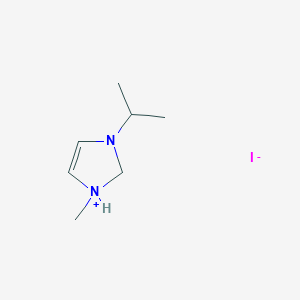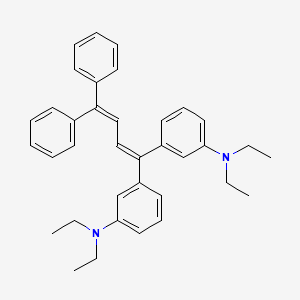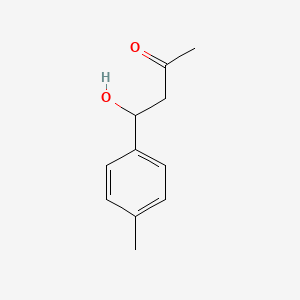
4-Hydroxy-4-(4-methylphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(4-methylphenyl)butan-2-one is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a beta-hydroxy ketone, which means it contains a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-(4-methylphenyl)butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction between p-tolualdehyde and acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds via an aldol condensation, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of cetyl trimethyl ammonium bromide (CTAB) as a surfactant in an aqueous micellar solution can facilitate the aldol reaction, leading to higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-(4-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methylbenzoylacetone
Reduction: 4-Hydroxy-4-(4-methylphenyl)butanol
Substitution: 4-Chloro-4-(4-methylphenyl)butan-2-one
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(4-methylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor for the synthesis of active metabolites that interact with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-4-(4-methylphenyl)butan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-4-(4-methoxyphenyl)butan-2-one: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
4-Hydroxy-4-(4-nitrophenyl)butan-2-one:
4-Hydroxy-4-(4-hydroxyphenyl)butan-2-one:
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry, biological research, and industrial applications.
Eigenschaften
CAS-Nummer |
135689-01-9 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-hydroxy-4-(4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |
InChI-Schlüssel |
APHJOOVAEFILGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
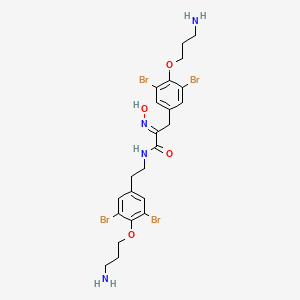
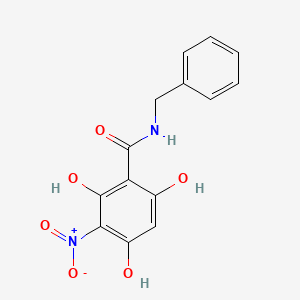

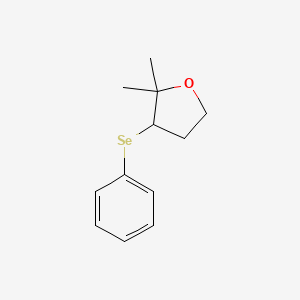
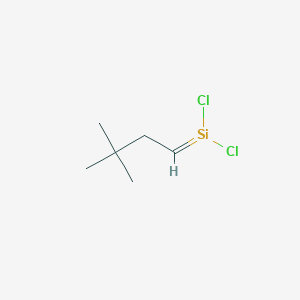
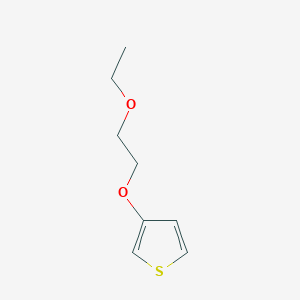
phenylsilane](/img/structure/B14286485.png)
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
